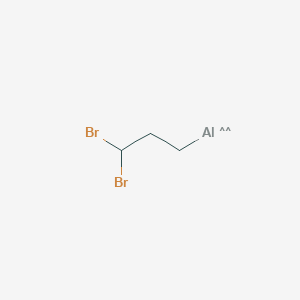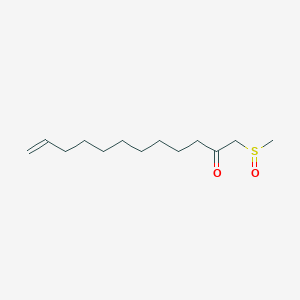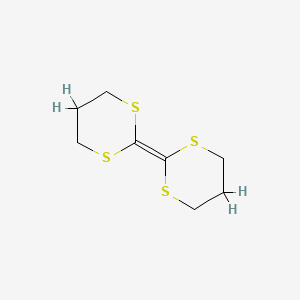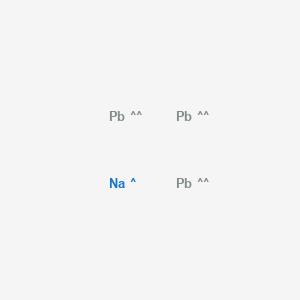![molecular formula C26H19Cl3 B14714621 1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene CAS No. 22010-41-9](/img/structure/B14714621.png)
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, followed by a series of reduction and substitution reactions. For instance, the initial step might involve the acylation of benzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include reduction of the acyl group to an alkane and further substitution reactions to introduce additional phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be further functionalized using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicofol: 4,4’-Dichloro-α-(trichloromethyl)benzhydrol, used as an acaricide.
1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene: A compound with similar structural features but different functional groups.
Uniqueness
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene is unique due to its specific arrangement of phenyl and trichloromethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
22010-41-9 |
|---|---|
Formule moléculaire |
C26H19Cl3 |
Poids moléculaire |
437.8 g/mol |
Nom IUPAC |
1-phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene |
InChI |
InChI=1S/C26H19Cl3/c27-26(28,29)25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H |
Clé InChI |
NTTYEXQPJGLWIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


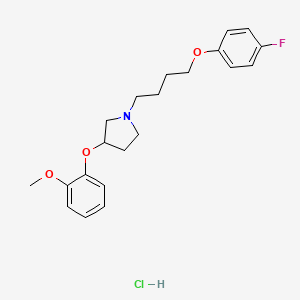
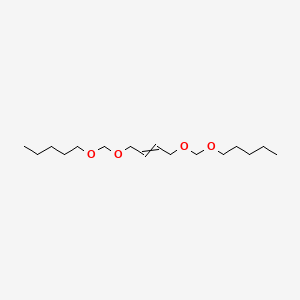
![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)


![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
